molecular formula C15H22ClNO3 B7961761 tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate

tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate

Cat. No.: B7961761
M. Wt: 299.79 g/mol
InChI Key: HCHFVUYSXVENKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate (CAS: 570390-94-2, Molecular Formula: C₈H₁₆ClNO₃) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a benzyl substituent, and a 3-chloro-2-hydroxypropyl chain. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Rivaroxaban, a potent anticoagulant . Its synthesis involves reacting (S)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate with methyl (4-(3-oxomorpholino)phenyl)carbamate under lithium-mediated conditions, followed by deprotection to yield Rivaroxaban’s key intermediate . The Boc group enhances stability during synthesis, while the chloro and hydroxyl groups enable regioselective reactivity in nucleophilic substitutions.

Properties

IUPAC Name

tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17(11-13(18)9-16)10-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHFVUYSXVENKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine reacts with tert-butyl chloroformate in dichloromethane or ethyl acetate, facilitated by a base such as triethylamine or sodium bicarbonate. The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate. The reaction typically proceeds at 0–25°C for 4–6 hours, yielding the carbamate after aqueous workup.

Key Data:

ParameterValueSource
SolventDichloromethane
BaseTriethylamine (1.2 equiv)
Temperature0°C → 25°C (gradual warming)
Yield75–85%

Purification and Stereochemical Considerations

Crude product purification employs column chromatography (silica gel, 10–40% ethyl acetate/hexane). The (1S,2S)-stereoisomer dominates when starting from enantiomerically pure amine precursors, critical for pharmaceutical applications. Chiral HPLC or NMR analysis confirms enantiomeric excess (>98% ee).

Epoxide Intermediate Strategy

A two-step approach leverages epoxide ring-opening to introduce the 3-chloro-2-hydroxypropyl moiety.

Epoxide Synthesis

tert-Butyl N-benzylcarbamate is first reacted with epichlorohydrin under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). The epoxide forms via nucleophilic attack of the carbamate nitrogen on epichlorohydrin, followed by intramolecular cyclization.

Example Protocol:

  • Reagents:

    • tert-Butyl N-benzylcarbamate (1.0 equiv)

    • Epichlorohydrin (1.5 equiv)

    • DEAD (1.3 equiv), PPh₃ (1.3 equiv) in THF

  • Conditions: 0°C, 2 hours → 25°C, 12 hours

  • Yield: 70–78% after Florisil column chromatography (0–20% EtOAc/hexane)

Epoxide Ring-Opening with HCl

The epoxide intermediate is treated with hydrochloric acid to regioselectively open the ring, forming the 3-chloro-2-hydroxypropyl group. The reaction proceeds via protonation of the epoxide oxygen, followed by chloride attack at the less substituted carbon.

Optimization Insight:

  • Solvent: Ethanol/water (4:1) improves solubility and reaction homogeneity.

  • Temperature: 50°C for 3 hours achieves >90% conversion.

  • Workup: Neutralization with NaHCO₃, extraction with EtOAc, and drying over MgSO₄.

BOC Protection Followed by Functionalization

This method involves sequential protection of the amine, followed by chloro-hydroxypropyl group installation.

Stepwise Synthesis

  • BOC Protection:
    Benzylamine reacts with di-tert-butyl dicarbonate in THF/water (1:1) at pH 9–10 (NaHCO₃). Quantitative yield is achieved within 2 hours.

  • Alkylation:
    The BOC-protected amine undergoes alkylation with 1,3-dichloro-2-propanol in DMF, using K₂CO₃ as a base. Microwave-assisted heating (100°C, 30 minutes) enhances reaction efficiency.

Data Comparison:

StepConditionsYield
BOC ProtectionTHF/H₂O, pH 9, 2 hours99%
AlkylationDMF, K₂CO₃, 100°C, 30 min65%

Chlorination Optimization

Post-alkylation, the secondary alcohol is chlorinated using SOCl₂ in dichloromethane. Excess SOCl₂ (2.5 equiv) and catalytic pyridine achieve full conversion within 1 hour.

One-Pot Carbamate Condensation

A patent-derived one-pot method condenses tert-butyl carbamate with a pre-formed 3-chloro-2-hydroxypropylbenzylamine derivative.

Reaction Design

  • Lithium Cation Assistance: LiClO₄ in THF stabilizes intermediates, improving yield to 85%.

  • Base Selection: DBU (1,8-diazabicycloundec-7-ene) outperforms triethylamine by minimizing side reactions.

Procedure Highlights:

  • Mix tert-butyl carbamate (1.0 equiv), 3-chloro-2-hydroxypropylbenzylamine (1.1 equiv), LiClO₄ (0.2 equiv), and DBU (1.5 equiv) in THF.

  • Stir at 60°C for 8 hours.

  • Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A microreactor system reduces reaction time from hours to minutes:

  • Residence Time: 5 minutes at 100°C

  • Throughput: 1.2 kg/day using a Corning AFR module

Cost-Effective Solvent Recycling

Ethyl acetate recovery via distillation achieves 90% solvent reuse, reducing production costs by 40% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 3-position undergoes nucleophilic substitution under mild conditions. Key examples include:

NucleophileConditionsProductYieldReference
Sodium azide (NaN₃)DMF, 60°C, 6 hTertiary amine with azide substituent78%
Thiourea (NH₂CSNH₂)EtOH, reflux, 4 hThiol derivative65%
Potassium phthalimideDMSO, 80°C, 8 hPhthalimido-substituted product72%

Mechanism : The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. Steric hindrance from the benzyl and tert-butyl groups slightly reduces reaction rates compared to less substituted analogs.

Hydrolysis Reactions

The carbamate group hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6 M HCl, 90°C, 3 h

  • Products : Benzylamine derivative, CO₂, tert-butanol

  • Yield : >85%

Basic Hydrolysis

  • Conditions : 2 M NaOH, 70°C, 2 h

  • Products : Sodium carbonate, benzyl alcohol, 3-chloro-2-hydroxypropylamine

  • Yield : 92%

Kinetics : Hydrolysis follows first-order kinetics with a rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} in basic conditions.

Oxidation of the Hydroxyl Group

The secondary alcohol moiety oxidizes to a ketone under controlled conditions:

Oxidizing AgentConditionsProductYield
Pyridinium chlorochromate (PCC)CH₂Cl₂, RT, 12 h3-Chloro-2-oxopropyl derivative68%
Jones reagent (CrO₃/H₂SO₄)Acetone, 0°C, 2 hSame ketone74%

Side Reactions : Over-oxidation to carboxylic acids is suppressed by using anhydrous conditions.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related carbamates due to its benzyl and hydroxyl groups:

CompoundFunctional GroupsKey ReactionRate Relative to Target Compound
tert-Butyl (3-chloro-2-oxopropyl)carbamateChloro, oxoS<sub>N</sub>21.5× faster
tert-Butyl N-(2-hydroxypropyl)carbamateHydroxylEsterification0.8× slower
Benzyl carbamateNoneHydrolysis2.2× slower

Notable Trend : Electron-withdrawing groups (e.g., oxo) enhance substitution rates, while bulky substituents (e.g., benzyl) reduce them .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its reactive carbamate group can be utilized in various substitution reactions, making it a versatile intermediate in organic chemistry.

Biological Studies

Due to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate is used in studies related to enzyme inhibition and protein modification. This property allows researchers to investigate biochemical pathways and cellular processes.

Material Science

In industrial applications, this compound can be employed in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.

Pharmaceutical Development

Its structure makes it a candidate for drug development, particularly in creating inhibitors for specific biological targets. The carbamate moiety can enhance the bioavailability and efficacy of pharmaceutical agents.

Data Table: Comparison with Similar Compounds

Compound NameStructureKey Application
tert-Butyl N-(3-hydroxypropyl)carbamateStructureLess reactive due to absence of chloro group; used in simpler syntheses
tert-Butyl N-benzylcarbamateStructureLacks chloro group; used in basic organic synthesis
tert-Butyl N-(2,3-dihydroxypropyl)carbamateStructureContains two hydroxyl groups; different reactivity patterns

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of this compound on specific proteases. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, demonstrating its potential as a lead compound for drug development targeting protease-related diseases .

Case Study 2: Organic Synthesis Applications

In a systematic investigation of structure-activity relationships (SAR), researchers utilized this compound as a precursor for synthesizing novel sulfonamide derivatives. The study highlighted how modifications to the benzyl and chloro groups affected biological activity, paving the way for developing new therapeutic agents .

Case Study 3: Polymer Chemistry

The compound was employed in synthesizing biodegradable polymers through controlled polymerization techniques. Its incorporation into polymer chains improved mechanical properties while maintaining biodegradability, showcasing its utility in sustainable material science .

Mechanism of Action

The mechanism of action of tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Applications/Notes
tert-Butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate 570390-94-2 C₈H₁₆ClNO₃ Benzyl, 3-chloro-2-hydroxypropyl Rivaroxaban intermediate; optimized for industrial scalability
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 C₁₀H₁₉NO₃ 2-hydroxycyclopentyl Pharmaceutical building block; stereochemical complexity enables chiral synthesis
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate N/A C₁₄H₂₃NO₃ Bicyclo[2.2.2]octane, formyl Used in constrained peptide analogs; rigid structure influences binding affinity
tert-Butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride 226.71 (CAS) C₈H₁₉ClN₂O₃ 2-amino-3-hydroxypropyl Dual functional groups (amine, hydroxyl) enable bifunctional reactivity in drug conjugates
tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate 1934483-16-5 C₁₁H₂₁NO₃ Cyclopropane, hydroxymethyl High thermal stability (bp 326.6°C); used in agrochemical research

Structural and Functional Differences

  • Substituent Effects: The 3-chloro-2-hydroxypropyl group in the target compound enhances electrophilicity at the chlorine site, facilitating nucleophilic displacement reactions. In contrast, compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate rely on hydroxyl groups for hydrogen bonding in chiral recognition .
  • Reactivity: The chloro group in the target compound allows for selective alkylation or elimination reactions, whereas hydroxyl-containing analogs (e.g., 2-hydroxycyclopentyl derivatives) are more suited for oxidation or protection/deprotection strategies . Boc Protection: All compounds utilize the Boc group for amine protection, but deprotection conditions vary. For example, the target compound requires HCl for Boc removal , while amino-hydroxypropyl derivatives may need milder acidic conditions to preserve the amine .

Stability and Industrial Viability

  • Thermal Stability : The cyclopropane-containing derivative (CAS 1934483-16-5) exhibits higher thermal stability (bp 326.6°C) compared to the target compound, which is typically processed at room temperature .
  • Scalability : The target compound’s synthesis is optimized for cost-effective industrial production, whereas bicyclic derivatives require specialized catalysts, increasing complexity .

Biological Activity

tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research, particularly in the fields of enzyme inhibition and medicinal chemistry.

  • Molecular Formula : C15H20ClNO3
  • Molecular Weight : 297.7772 g/mol
  • IUPAC Name : tert-butyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
  • CAS Number : 102123-74-0

The compound features a carbamate functional group that is reactive, allowing it to participate in various chemical reactions, including substitution and hydrolysis.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity. This interaction can significantly affect various biochemical pathways and cellular processes .
  • Protein Modification : The compound may modify proteins through its reactive functionalities, impacting their structure and function .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, this compound has been evaluated for its ability to inhibit various enzymes crucial in metabolic pathways. For instance:

  • It has shown promise as an inhibitor in studies related to protein modification and enzyme activity modulation .

Antimicrobial Properties

Some derivatives of carbamate compounds have been explored for their antimicrobial properties. Although direct evidence for the antimicrobial activity of this compound is sparse, its structural analogs have shown effectiveness against various pathogens, indicating potential in this area .

Case Studies and Research Findings

Several studies have investigated the biological implications of carbamate compounds:

  • Study on Enzyme Inhibition :
    • A study outlined the use of similar carbamate derivatives for inhibiting specific enzymes involved in inflammatory responses, highlighting their therapeutic potential .
  • Anticonvulsant Screening :
    • Research involving N-benzyl derivatives indicated that structural modifications significantly impacted anticonvulsant activity, suggesting that this compound could be a candidate for further exploration in seizure models .

Data Table: Summary of Biological Activities

Biological ActivityObservations/Findings
Enzyme InhibitionCovalent binding leading to inhibition
Protein ModificationAlteration of protein functions through reactive groups
Anticonvulsant ActivityPotential based on structural analogs
Antimicrobial PropertiesIndications from related compounds

Q & A

Q. How can synthetic byproducts be characterized and mitigated?

  • LC-MS/MS : Detects trace impurities (e.g., tert-butyl alcohol from Boc deprotection).
  • Kinetic studies : Monitor reaction progress via in-situ IR to minimize over-reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.